molecular formula C7H5F4NO2S B13212581 3-Fluoro-2-(trifluoromethyl)benzenesulfonamide

3-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13212581
M. Wt: 243.18 g/mol
InChI Key: XCWZBQKONVYRLZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl fluoride with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfinic acids.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonamide
  • 3-(Trifluoromethyl)benzenesulfonamide

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzenesulfonamide is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the benzenesulfonamide structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO2S/c8-4-2-1-3-5(15(12,13)14)6(4)7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

XCWZBQKONVYRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)F

Origin of Product

United States

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